(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is an organobromine compound characterized by the presence of three bromine atoms and a formyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid typically involves the bromination of a precursor molecule, such as 3-formyl-2-butenoic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide (DMSO), alkoxides in tetrahydrofuran (THF).
Major Products:
Oxidation: 2,4,4-Tribromo-3-carboxy-2-butenoic acid.
Reduction: 2,4,4-Tribromo-3-hydroxyl-2-butenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of brominated compounds with potential biological activity.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of brominated polymers and materials with enhanced flame-retardant properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,4,4-Tribromo-3-hydroxy-2-butenoic acid
- 2,4,4-Tribromo-3-carboxy-2-butenoic acid
- 2,4,4-Tribromo-3-methyl-2-butenoic acid
Comparison: (2E)-2,4,4-Tribromo-3-formyl-2-butenoic Acid is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The formyl group allows for additional functionalization and modification, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific bromination pattern contributes to its stability and reactivity, distinguishing it from other brominated butenoic acids.
Properties
CAS No. |
441304-68-3 |
---|---|
Molecular Formula |
C5H3Br3O3 |
Molecular Weight |
350.79 g/mol |
IUPAC Name |
(E)-2,4,4-tribromo-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Br3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2+ |
InChI Key |
FQEZPTRTPKZDHX-NSCUHMNNSA-N |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Br)/C(Br)Br |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)C(Br)Br |
Synonyms |
(E)-2,4,4-Tribromo-3-formylbut-2-enoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.